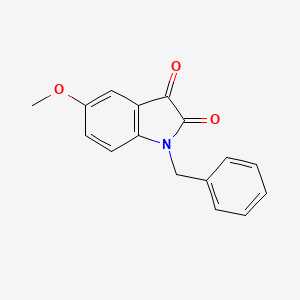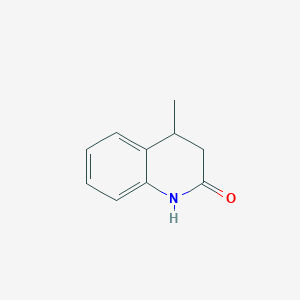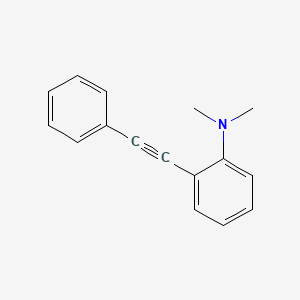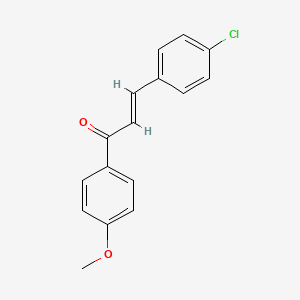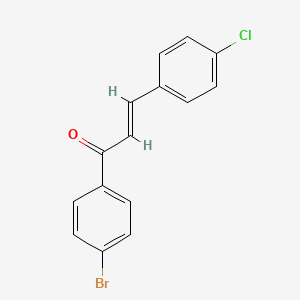
Cyclohexylmethyl-4-O-(a-D-glucopyranosyl)-b-D-glucopyranoside
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Cyclohexylmethyl-4-O-(a-D-glucopyranosyl)-b-D-glucopyranoside is a chemical compound with the molecular formula C19H34O11 and a molecular weight of 438.47 g/mol . This compound is a glucoside, which means it is a glycoside derived from glucose. It consists of a cyclohexylmethyl group attached to a disaccharide composed of two glucose units.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Cyclohexylmethyl-4-O-(a-D-glucopyranosyl)-b-D-glucopyranoside typically involves the glycosylation of a cyclohexylmethyl alcohol with a protected glucose donor. The reaction is often catalyzed by an acid or a Lewis acid to facilitate the formation of the glycosidic bond. Common protecting groups for the glucose donor include acetyl or benzyl groups, which are removed after the glycosylation step to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale glycosylation reactions using optimized conditions to maximize yield and purity. The process typically includes steps such as:
- Preparation of the protected glucose donor.
- Glycosylation reaction with cyclohexylmethyl alcohol.
- Deprotection of the glucose units.
- Purification of the final product using techniques such as crystallization or chromatography.
化学反应分析
Types of Reactions
Cyclohexylmethyl-4-O-(a-D-glucopyranosyl)-b-D-glucopyranoside can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups on the glucose units can be oxidized to form corresponding carbonyl compounds.
Reduction: The compound can be reduced to form alcohol derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Reagents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) can be used under mild conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.
Substitution: Reagents like tosyl chloride (TsCl) or trifluoromethanesulfonic anhydride (Tf2O) can be used to introduce new functional groups.
Major Products Formed
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted glucosides.
科学研究应用
Cyclohexylmethyl-4-O-(a-D-glucopyranosyl)-b-D-glucopyranoside has several applications in scientific research:
Chemistry: Used as a model compound to study glycosylation reactions and glycoside hydrolysis.
Biology: Investigated for its potential role in cellular processes involving glucose metabolism.
Medicine: Explored for its potential therapeutic effects, particularly in the context of glucose-related disorders.
Industry: Utilized in the synthesis of complex carbohydrates and glycosylated compounds for various applications.
作用机制
The mechanism of action of Cyclohexylmethyl-4-O-(a-D-glucopyranosyl)-b-D-glucopyranoside involves its interaction with specific molecular targets and pathways. The compound can be hydrolyzed by glycosidases to release glucose units, which can then participate in metabolic pathways. The cyclohexylmethyl group may also interact with hydrophobic regions of proteins or membranes, influencing their function.
相似化合物的比较
Cyclohexylmethyl-4-O-(a-D-glucopyranosyl)-b-D-glucopyranoside can be compared with other glucosides such as:
Methyl-4-O-(a-D-glucopyranosyl)-b-D-glucopyranoside: Similar structure but with a methyl group instead of a cyclohexylmethyl group.
Ethyl-4-O-(a-D-glucopyranosyl)-b-D-glucopyranoside: Similar structure but with an ethyl group instead of a cyclohexylmethyl group.
The uniqueness of this compound lies in the presence of the cyclohexylmethyl group, which can impart different physicochemical properties and biological activities compared to other glucosides.
属性
IUPAC Name |
(2R,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6R)-6-(cyclohexylmethoxy)-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H34O11/c20-6-10-12(22)13(23)15(25)19(28-10)30-17-11(7-21)29-18(16(26)14(17)24)27-8-9-4-2-1-3-5-9/h9-26H,1-8H2/t10-,11-,12-,13+,14-,15-,16-,17-,18-,19-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBUKPWNPDDHXDR-CRINDFDSSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)COC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)CO)O)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(CC1)CO[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H34O11 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70435168 |
Source


|
| Record name | Cyclohexylmethyl 4-O-alpha-D-glucopyranosyl-beta-D-glucopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70435168 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
438.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
260804-64-6 |
Source


|
| Record name | Cyclohexylmethyl 4-O-alpha-D-glucopyranosyl-beta-D-glucopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70435168 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
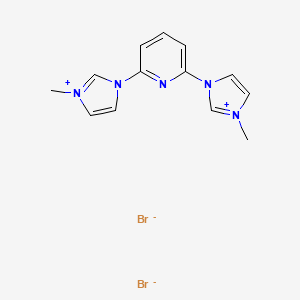
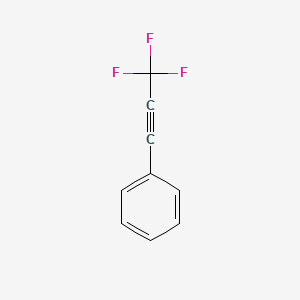
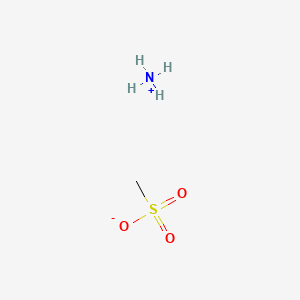
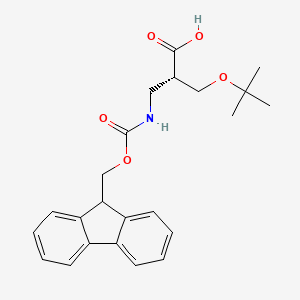
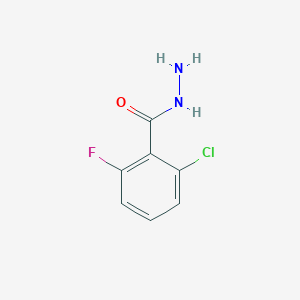
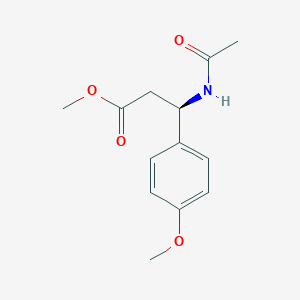
![Ethyl 3-(4-(4-methylpiperazin-1-yl)benzamido)-5,6-dihydropyrrolo[3,4-c]pyrazole-1(4H)-carboxylate](/img/structure/B1599851.png)
